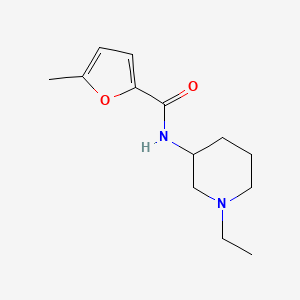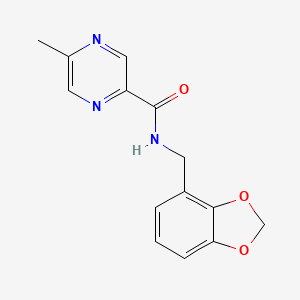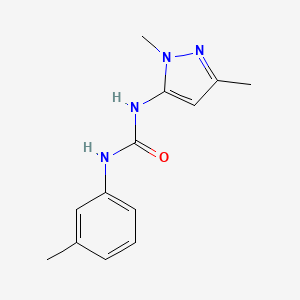
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, also known as DPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU is a urea derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is not fully understood. However, studies have suggested that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea exhibits low toxicity and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is its low toxicity and high selectivity towards cancer cells. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the treatment of cancer. However, one of the limitations of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is its low solubility in water, which makes it difficult to administer orally. This limitation can be overcome by developing new formulations or delivery methods.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea. One of the potential directions is the development of new formulations or delivery methods that can improve the solubility and bioavailability of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea. Another potential direction is the investigation of the synergistic effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea with other anti-cancer or anti-inflammatory agents. Furthermore, the molecular mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, also known as 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit anti-inflammatory and anti-cancer properties and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the molecular mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea and to develop new formulations or delivery methods that can improve its solubility and bioavailability.
Métodos De Síntesis
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-methylbenzoyl chloride with 2,5-dimethylpyrazole in the presence of triethylamine to obtain 1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the obtained compound with N,N-dimethylformamide dimethyl acetal in the presence of chlorotrimethylsilane to obtain the final product, 1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields. One of the significant applications of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is in the field of medicine. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been reported to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-5-4-6-11(7-9)14-13(18)15-12-8-10(2)16-17(12)3/h4-8H,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDBLRZYGFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

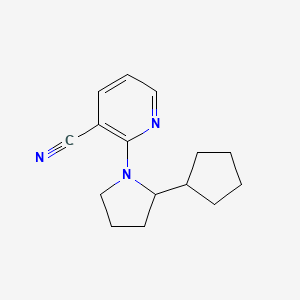
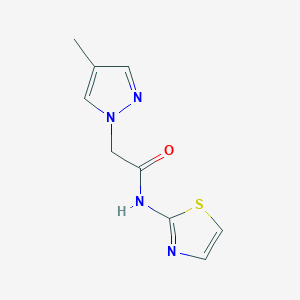

![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)


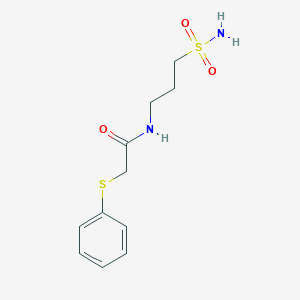
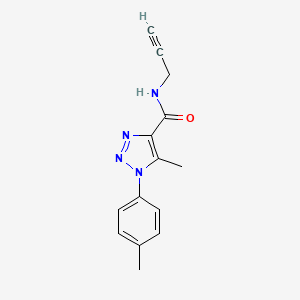

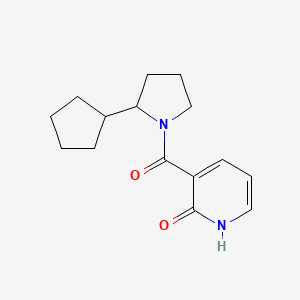
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
